4-Isopropylthioxanthone

Catalog No.
S599458
CAS No.
83846-86-0
M.F
C16H14OS
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylthioxanthone

CAS Number

83846-86-0

Product Name

4-Isopropylthioxanthone

IUPAC Name

4-propan-2-ylthioxanthen-9-one

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13/h3-10H,1-2H3

InChI Key

IKVYHNPVKUNCJM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC2=C1SC3=CC=CC=C3C2=O

Synonyms

4-(1-Methylethyl)-9H-thioxanthen-9-one; 4-Isopropyl-9-thioxanthone

Canonical SMILES

CC(C)C1=CC=CC2=C1SC3=CC=CC=C3C2=O

The exact mass of the compound 4-Isopropylthioxanthone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Isopropylthioxanthone (4-ITX) is a specific, high-purity isomer of the widely used Type II photoinitiator, isopropylthioxanthone. It functions as a photosensitizer, primarily for the free-radical polymerization of acrylate-based resins, inks, and coatings upon exposure to UV light.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBiAoO-aNZN1PbXcFQICDvHiVG5JIT8G9j0y5NK3zwrTifIahFAdAIwWCd9oD_FbXfttm1DplcFH_n42a5vynzS9C3SVh8bHwYyDE2Dj7zsrZ9OAU99JMjpt10WYlcNMLvRSWDbIZSIrFbi2X698ofiYZIzuKoCRaDmxVMx5yflo67r4YS6ge8hliHDL6Vp8T-5cDmQ8fOiM_BK5PCH9tDtdR5L8TI_dQHxBK947bA6kl-ooupvHn2DwED8fe1jVvjizuTgaIvtdL40C5vZNwgR0mPK__ZYIY62UKLIz4msw5GLCcfwEQfQuLGHiTeFqkqR8SHwDKxp5OMKGeMdQofjezh_HdKrDEHhGuVaqL9pP1G2UCpY6oRLr2JVpLz0x0Or5JMyVq4Vjm1WGr2-MQqfTNMBcndQbUkoRByGlxj)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOtEJHcqv7JS0TNuwijsyZrCVfRHoYEgwYI2n-0AUFs7K2bIsJYe71ULVwduoIc1BGSrLrGjwlq1ZNrrJ4sfbsV59lGmzq37xbnQP1J127U5dt8QW89Mje426MyZZri8h5y9SSuV3T-1iWPzQxIQwutOiS-A%3D%3D)] Unlike the more common commercial-grade ITX, which is a mixture of 2- and 4-isomers, this specific compound allows for formulation adjustments based on the distinct photochemical properties of the 4-position isomer, which is recognized as being slightly more efficient than the 2-isomer.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBiAoO-aNZN1PbXcFQICDvHiVG5JIT8G9j0y5NK3zwrTifIahFAdAIwWCd9oD_FbXfttm1DplcFH_n42a5vynzS9C3SVh8bHwYyDE2Dj7zsrZ9OAU99JMjpt10WYlcNMLvRSWDbIZSIrFbi2X698ofiYZIzuKoCRaDmxVMx5yflo67r4YS6ge8hliHDL6Vp8T-5cDmQ8fOiM_BK5PCH9tDtdR5L8TI_dQHxBK947bA6kl-ooupvHn2DwED8fe1jVvjizuTgaIvtdL40C5vZNwgR0mPK__ZYIY62UKLIz4msw5GLCcfwEQfQuLGHiTeFqkqR8SHwDKxp5OMKGeMdQofjezh_HdKrDEHhGuVaqL9pP1G2UCpY6oRLr2JVpLz0x0Or5JMyVq4Vjm1WGr2-MQqfTNMBcndQbUkoRByGlxj)]

In thioxanthone-based photoinitiators, minor changes in molecular structure, such as the position of the alkyl substituent, directly impact photophysical properties and, consequently, polymerization efficiency. The choice between 4-Isopropylthioxanthone, its 2-isomer, or the less-defined commercial mixture is a critical formulation variable, not a simple substitution. Relying on a generic mixture can introduce performance variability, whereas specifying the 4-isomer provides access to its distinct reactivity profile, which is slightly higher than the 2-isomer.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq81jOu4DBnx6rY5XkLWLyIQxC7nrTTiefBZtLvgOYS4tvCIKGJJ1B6sNEDDr_ier8xIjR7UTToKBb0ip7z_eui5f-g4XUtvX4H52sojIVcl_EiAzrDhVkjdnnLJThRFsgQ5fM2oa8XQ3d3bJHgpBcznYzyiKunHccfk2X4MwrGA-UaY58wLTFZvpUS4LsKh1opvpsJu_vLbwJByXP5v90CB99jaPpxuz88v9tUtT_P6ZEbtWpbypvS1IZFt1CoTdEhOaP)] This makes pure 4-ITX a deliberate choice for applications requiring maximum reactivity and batch-to-batch reproducibility, where the performance of a mixed-isomer product may be insufficient or inconsistent.

Superior Isomer-Specific Photoinitiation Efficiency

Technical evaluations of thioxanthone photoinitiators report that, when assessed as single isomers, 4-Isopropylthioxanthone is slightly more efficient as a photoinitiator than the 2-Isopropylthioxanthone isomer.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq81jOu4DBnx6rY5XkLWLyIQxC7nrTTiefBZtLvgOYS4tvCIKGJJ1B6sNEDDr_ier8xIjR7UTToKBb0ip7z_eui5f-g4XUtvX4H52sojIVcl_EiAzrDhVkjdnnLJThRFsgQ5fM2oa8XQ3d3bJHgpBcznYzyiKunHccfk2X4MwrGA-UaY58wLTFZvpUS4LsKh1opvpsJu_vLbwJByXP5v90CB99jaPpxuz88v9tUtT_P6ZEbtWpbypvS1IZFt1CoTdEhOaP)] Commercial-grade Isopropylthioxanthone (ITX) is typically a mixture containing approximately 83% of the 2-isomer and only 17% of the more active 4-isomer, meaning a significant portion of the standard product is the less reactive component.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq81jOu4DBnx6rY5XkLWLyIQxC7nrTTiefBZtLvgOYS4tvCIKGJJ1B6sNEDDr_ier8xIjR7UTToKBb0ip7z_eui5f-g4XUtvX4H52sojIVcl_EiAzrDhVkjdnnLJThRFsgQ5fM2oa8XQ3d3bJHgpBcznYzyiKunHccfk2X4MwrGA-UaY58wLTFZvpUS4LsKh1opvpsJu_vLbwJByXP5v90CB99jaPpxuz88v9tUtT_P6ZEbtWpbypvS1IZFt1CoTdEhOaP)] Procuring the pure 4-isomer provides direct access to the more efficient molecule.

Evidence DimensionPhotoinitiation Efficiency
Target Compound DataSlightly more efficient
Comparator Or Baseline2-Isopropylthioxanthone (less efficient)
Quantified DifferenceQualitatively higher efficiency
ConditionsGeneral assessment of single isomers in UV curing applications.

Selecting the pure 4-isomer over the common mixture or the pure 2-isomer provides a direct route to higher reactivity, potentially enabling faster line speeds or more complete curing.

High Solubility in Standard Monomers for Demanding Formulations

Isopropylthioxanthone as a class exhibits excellent solubility in common UV-curable monomers, a critical factor for processability and creating stable, high-concentration formulations. For the commercial mixture of 2- and 4-isomers, solubility is reported as 30 g/100g in 1,6-Hexanediol diacrylate (HDDA) and 10 g/100g in the common oligomer Trimethylolpropane triacrylate (TMPTA).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq81jOu4DBnx6rY5XkLWLyIQxC7nrTTiefBZtLvgOYS4tvCIKGJJ1B6sNEDDr_ier8xIjR7UTToKBb0ip7z_eui5f-g4XUtvX4H52sojIVcl_EiAzrDhVkjdnnLJThRFsgQ5fM2oa8XQ3d3bJHgpBcznYzyiKunHccfk2X4MwrGA-UaY58wLTFZvpUS4LsKh1opvpsJu_vLbwJByXP5v90CB99jaPpxuz88v9tUtT_P6ZEbtWpbypvS1IZFt1CoTdEhOaP)] This high solubility profile allows for flexible formulation without precipitation, a significant advantage over older, less soluble thioxanthones like 2-Chlorothioxanthone (CTX), which has a very poor solubility profile.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDK069MwYuoJW6RxlY39ganfD4kjUj-DG8ini6itK5HNzdUZO4kHhc-zV2SiLRcKTjU_QdBUNnmWRuJZ3xylCd0_HIysIvVso-_x5Wto_PIK_mEKv0kzDihr-FsWHLeQr_zWeejWa8d9SyvDo7plEVuRmAqkTAXGGvfRgB8qoRAigfcu2jSzzgPld63cRe9g%3D%3D)]

Evidence DimensionSolubility in TMPTA (g/100g monomer)
Target Compound Data10 g/100g (as part of ITX mixture)
Comparator Or Baseline2-Chlorothioxanthone (CTX) (very poor solubility)
Quantified DifferenceSignificantly higher solubility, enabling practical use in formulations.
ConditionsSolubility measured in unpolymerized monomer at ambient conditions.

High solubility prevents initiator precipitation in the resin, ensuring formulation stability and enabling high-load systems needed for optically thick or pigmented coatings.

Broad UV Absorption Suited for Modern LED and Non-Mercury Lamp Sources

4-Isopropylthioxanthone possesses the characteristic long-wavelength absorption of the thioxanthone class, making it effective for curing pigmented systems and suitable for UV-A sources like 395 nm or 405 nm LEDs.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq81jOu4DBnx6rY5XkLWLyIQxC7nrTTiefBZtLvgOYS4tvCIKGJJ1B6sNEDDr_ier8xIjR7UTToKBb0ip7z_eui5f-g4XUtvX4H52sojIVcl_EiAzrDhVkjdnnLJThRFsgQ5fM2oa8XQ3d3bJHgpBcznYzyiKunHccfk2X4MwrGA-UaY58wLTFZvpUS4LsKh1opvpsJu_vLbwJByXP5v90CB99jaPpxuz88v9tUtT_P6ZEbtWpbypvS1IZFt1CoTdEhOaP)] While some specialized thioxanthones like 1-Chloro-4-propoxythioxanthone (CPTX) offer higher reactivity under mercury lamps due to a specific absorption band at 314 nm, this advantage is nullified when using light sources that do not have a strong 313 nm emission line.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDK069MwYuoJW6RxlY39ganfD4kjUj-DG8ini6itK5HNzdUZO4kHhc-zV2SiLRcKTjU_QdBUNnmWRuJZ3xylCd0_HIysIvVso-_x5Wto_PIK_mEKv0kzDihr-FsWHLeQr_zWeejWa8d9SyvDo7plEVuRmAqkTAXGGvfRgB8qoRAigfcu2jSzzgPld63cRe9g%3D%3D)] For systems cured with modern UV-LEDs, the performance of 4-ITX is not compromised by the absence of this specific spectral feature, making it a more versatile choice for contemporary curing equipment.

Evidence DimensionKey Spectral Features for Specific Lamps
Target Compound DataStrong absorption in the near-UV/Visible range typical for thioxanthones.
Comparator Or Baseline1-Chloro-4-propoxythioxanthone (CPTX) has an additional absorption band at 314 nm.
Quantified DifferenceAbsence of specialized 314 nm peak makes 4-ITX a better fit for light sources without a 313 nm mercury line (e.g., LEDs).
ConditionsUV-Vis absorption spectra in solution.

This compound is better suited for modern UV-LED curing systems where the specific spectral peaks of mercury lamps are absent, avoiding the cost of a specialized initiator whose key feature is not utilized.

High-Throughput UV Curing of Clear Coats and Adhesives

Where maximum cure speed is required, the higher intrinsic efficiency of the 4-isomer compared to the 2-isomer or standard ITX mixtures can be leveraged to increase line speeds or ensure more complete polymerization in demanding applications.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq81jOu4DBnx6rY5XkLWLyIQxC7nrTTiefBZtLvgOYS4tvCIKGJJ1B6sNEDDr_ier8xIjR7UTToKBb0ip7z_eui5f-g4XUtvX4H52sojIVcl_EiAzrDhVkjdnnLJThRFsgQ5fM2oa8XQ3d3bJHgpBcznYzyiKunHccfk2X4MwrGA-UaY58wLTFZvpUS4LsKh1opvpsJu_vLbwJByXP5v90CB99jaPpxuz88v9tUtT_P6ZEbtWpbypvS1IZFt1CoTdEhOaP)]

Formulations for Pigmented UV Inks and Coatings for LED Curing

The combination of high solubility and strong absorption in the UV-A range (365-405 nm) makes 4-ITX an excellent sensitizer for pigmented systems cured with LED sources, ensuring good through-cure without reliance on spectral outputs unique to mercury lamps.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFq81jOu4DBnx6rY5XkLWLyIQxC7nrTTiefBZtLvgOYS4tvCIKGJJ1B6sNEDDr_ier8xIjR7UTToKBb0ip7z_eui5f-g4XUtvX4H52sojIVcl_EiAzrDhVkjdnnLJThRFsgQ5fM2oa8XQ3d3bJHgpBcznYzyiKunHccfk2X4MwrGA-UaY58wLTFZvpUS4LsKh1opvpsJu_vLbwJByXP5v90CB99jaPpxuz88v9tUtT_P6ZEbtWpbypvS1IZFt1CoTdEhOaP)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDK069MwYuoJW6RxlY39ganfD4kjUj-DG8ini6itK5HNzdUZO4kHhc-zV2SiLRcKTjU_QdBUNnmWRuJZ3xylCd0_HIysIvVso-_x5Wto_PIK_mEKv0kzDihr-FsWHLeQr_zWeejWa8d9SyvDo7plEVuRmAqkTAXGGvfRgB8qoRAigfcu2jSzzgPld63cRe9g%3D%3D)]

Reference Standards for Analytical and Quality Control

Due to its status as a pure, defined isomer, 4-Isopropylthioxanthone is used as an analytical standard for the detection and quantification of ITX migration from food packaging materials, where distinguishing between isomers is critical for regulatory compliance.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxrP4t0ZdF_ZxNO2tXhT1HywKfaPyHsBfCIvwmnIOu2lOfPe86tSMkLufWrwToLcwssI8C5hhNcHDNZt6oshI32NH1nRnqC5i_b4zJI6NLuyWMe02xVdrvT90R_PwBkdbs1nrjpio60gsXhDQ%3D)]

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 92 of 174 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 82 of 174 companies with hazard statement code(s):;
H302 (62.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (37.8%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (46.34%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

83846-86-0

Wikipedia

4-isopropylthioxanthone

General Manufacturing Information

9H-Thioxanthen-9-one, 4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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